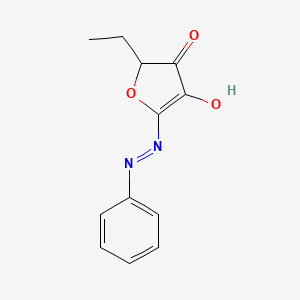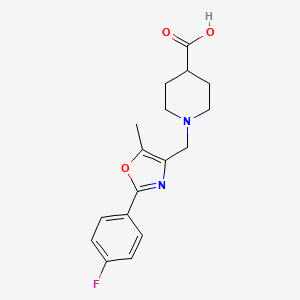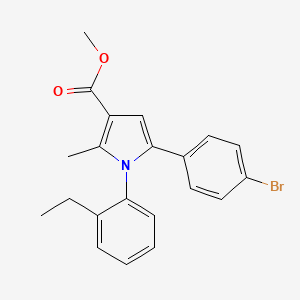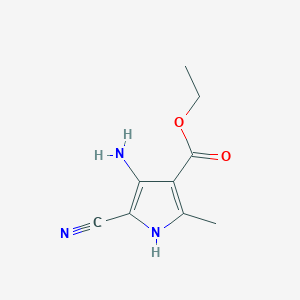![molecular formula C7H10N4 B12866429 1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12866429.png)
1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical and biological activities, making them of significant interest in various fields of research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of dicationic molten salts as catalysts. For instance, a study documented the synthesis of triazolo[4,3-a]pyrimidine derivatives using a tropine-based dicationic molten salt as an active catalyst . The reaction conditions often include solvent-free environments or the use of green solvents like ethanol, with reaction times ranging from 15 to 70 minutes and high yields of 90-98%.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The scalability of the synthesis process is essential for industrial applications, and methods that allow for easy recovery and reuse of catalysts are particularly valuable.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, triazolopyridines are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a kinase inhibitor and anticancer agent.
Uniqueness
1-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific structure, which allows it to interact with different biological targets compared to other triazolopyridine derivatives
Properties
Molecular Formula |
C7H10N4 |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-methyl-8aH-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H10N4/c1-10-6-4-2-3-5-11(6)7(8)9-10/h2-6H,1H3,(H2,8,9) |
InChI Key |
FFHCZCHPKGKDMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C=CC=CN2C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)

![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
![3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
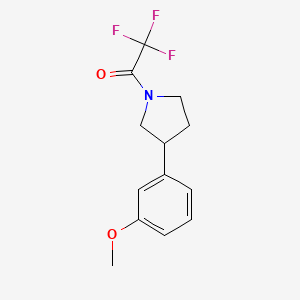

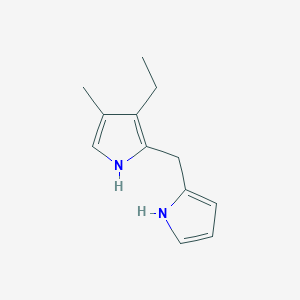
![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)
